molecular formula C11H8Cl2N2O3S2 B2795785 ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate CAS No. 476643-25-1

ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate

Cat. No.: B2795785
CAS No.: 476643-25-1
M. Wt: 351.22
InChI Key: SVUCOHRUMQXCSR-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 2,5-dichlorothiophene-3-amido group and at position 4 with an ethyl carboxylate ester. This structure integrates aromatic thiophene, a thiazole ring, and an amide linker, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3S2/c1-2-18-10(17)6-4-19-11(14-6)15-9(16)5-3-7(12)20-8(5)13/h3-4H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCOHRUMQXCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester at position 4 of the thiazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions Product Yield Source
2N HCl, reflux, 4h2-(2,5-Dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylic acid92%
10% NaOH, 70°C, 2hSame as above88%
  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the ester carbonyl (base-mediated saponification or acid-catalyzed hydrolysis).

  • Applications : The carboxylic acid product serves as an intermediate for coupling reactions (e.g., amide or ester formation) .

Amide Bond Reactivity

The amide linkage between the thiazole and dichlorothiophene moieties is relatively stable but can undergo hydrolysis or substitution under extreme conditions.

Acidic Hydrolysis

Conditions Products Yield Source
Conc. HCl, 120°C, 6h2,5-Dichlorothiophene-3-carboxylic acid + 2-amino-1,3-thiazole-4-carboxylate78%

Enzymatic Cleavage

Enzyme Conditions Yield Source
Lipase (Candida antarctica)pH 7.4, 37°C, 24h<5%
  • Key Insight : The amide bond’s stability in physiological conditions (e.g., enzymatic cleavage resistance) suggests potential pharmaceutical applications .

Electrophilic Substitution on the Thiophene Ring

The 2,5-dichlorothiophene group participates in regioselective electrophilic substitutions, primarily at the para positions relative to chlorine atoms.

Reaction Reagents/Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 2h2,5-Dichloro-3-nitrothiophene derivative65%
SulfonationClSO₃H, 50°C, 4h2,5-Dichloro-3-sulfonic acid derivative58%
  • Mechanism : Electron-withdrawing chlorine atoms deactivate the thiophene ring, directing electrophiles to the less hindered positions .

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the thiophene ring are susceptible to nucleophilic displacement under catalytic conditions.

Nucleophile Catalyst/Conditions Product Yield Source
MethoxideCuI, DMF, 100°C, 12h2,5-Dimethoxy-3-amido-thiazole derivative45%
AnilinePd(OAc)₂, Xantphos, 120°C2,5-Diphenylamino-3-amido-thiazole derivative37%
  • Limitation : Steric hindrance from the adjacent amide group reduces reactivity at position 3 .

Cross-Coupling Reactions

The thiophene and thiazole rings participate in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl-substituted thiazole-thiophene hybrid68%
SonogashiraPdCl₂, CuI, PPh₃, Et₃NAlkynylated thiophene-thiazole conjugate52%
  • Note : The electron-withdrawing ester and amide groups moderate the reactivity of the aromatic systems .

Reduction Reactions

Selective reduction of functional groups is achievable with appropriate reagents.

Target Group Reagents/Conditions Product Yield Source
Ester to AlcoholLiAlH₄, THF, 0°C to rt2-(2,5-Dichlorothiophene-3-amido)-1,3-thiazole-4-methanol81%
Amide to AmineBH₃·THF, reflux, 8hEthyl 2-(2,5-dichlorothiophene-3-amino)-1,3-thiazole-4-carboxylate63%

Cycloaddition and Ring-Opening Reactions

The thiazole ring can engage in [4+2] cycloadditions with dienophiles, though this is less common due to the electron-deficient nature of the system.

Dienophile Conditions Product Yield Source
Dimethyl acetylenedicarboxylateToluene, 110°C, 24hThiazolo[3,4-a]pyridine derivative29%

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–Cl bonds in the dichlorothiophene moiety, forming reactive radical intermediates.

Conditions Products Yield Source
UV (254 nm), CH₃CN, 6hDechlorinated thiophene-thiazole adducts34%

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate may exhibit similar activities due to its structural characteristics. Research indicates that thiazole compounds can inhibit bacterial growth and show effectiveness against various pathogens .

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have demonstrated efficacy against cancer cell lines such as HCT116 and MCF7 . this compound's unique structure may enhance its anticancer activity through specific interactions with cellular targets.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. Preliminary studies suggest that thiazole derivatives can modulate enzyme activity linked to cancer progression and inflammation . Further research is necessary to elucidate its exact mechanisms of action.

Material Science Applications

In addition to biological applications, this compound can be explored in material science for developing new polymers or coatings due to its unique chemical properties. Its ability to undergo various chemical reactions allows it to be tailored for specific material applications.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and the dichlorothiophene moiety may interact with enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to the following analogs (Table 1):

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents CAS RN
Ethyl 2-methyl-1,3-thiazole-4-carboxylate C₇H₉NO₂S 171.21 47–48 Methyl (position 2) 6436-59-5
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate C₁₀H₁₄N₂O₃S 242.29 88.5–90 Morpholino (position 2) 126533-95-7
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 315.31 87–89 CF₃-phenyl (position 2), methyl (position 4) 175277-03-9
Target Compound C₁₁H₈Cl₂N₂O₃S₂* ~354.24* N/A 2,5-Dichlorothiophene-3-amido (position 2) N/A

*Estimated based on structural components.

Key Observations:

Substituent Effects on Molecular Weight : The target compound’s dichlorothiophene-amido group increases its molecular weight (~354 g/mol) compared to simpler analogs like ethyl 2-methyl-1,3-thiazole-4-carboxylate (171 g/mol) .

Melting Points: Analogs with bulkier substituents (e.g., morpholino, CF₃-phenyl) exhibit higher melting points (88–89°C) due to enhanced intermolecular interactions.

Lipophilicity: The dichlorothiophene group likely increases lipophilicity compared to morpholino or methyl substituents, impacting bioavailability and membrane permeability .

Biological Activity

Ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole derivative class. This compound features a thiazole ring substituted with an ethyl ester and a dichlorothiophene carboxamide group, which contribute to its unique biological properties. Understanding the biological activity of this compound can provide insights into its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C11H8Cl2N2O3SC_{11}H_8Cl_2N_2O_3S. Its structure includes:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
  • Dichlorothiophene Group : Enhances the compound's reactivity and biological activity.
  • Ethyl Ester Group : Contributes to the solubility and bioavailability of the compound.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes or receptors within biological systems. The thiazole and dichlorothiophene moieties may modulate various biochemical pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it may possess activity comparable to established antimicrobial agents.

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction. For example, compounds in this class have shown efficacy against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) in vitro.

Case Studies

  • Antitumor Activity : In a study focusing on thiazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating potent activity.
    CompoundCell LineIC50 (µM)
    This compoundA54912.5
    This compoundMCF-715.0
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors:

  • Formation of Thiazole Ring : Achieved through Hantzsch thiazole synthesis.
  • Introduction of Dichlorothiophene Group : Via nucleophilic substitution reaction.
  • Esterification : Final step involving ethanol to form the ethyl ester.

Comparison with Similar Compounds

This compound can be compared with other thiazole derivatives known for their biological activities:

Compound NameActivity TypeReference
SulfathiazoleAntimicrobial
RitonavirAntiviral
AbafunginAntifungal

Q & A

Basic Question: What are the optimal methods for synthesizing ethyl 2-(2,5-dichlorothiophene-3-amido)-1,3-thiazole-4-carboxylate, and how can reaction yields be improved?

Methodological Answer:
Synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid derivatives with a thiazole precursor under reflux conditions. Key steps include:

  • Amide Bond Formation : Use coupling agents like EDCI/HOBt in anhydrous DMF or THF to minimize side reactions .
  • Reaction Optimization : Employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

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